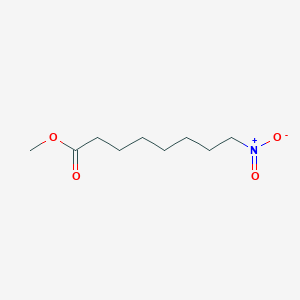![molecular formula C14H9ClFNS B14610997 {2-[(4-Chloro-3-fluorophenyl)sulfanyl]phenyl}acetonitrile CAS No. 60810-64-2](/img/structure/B14610997.png)
{2-[(4-Chloro-3-fluorophenyl)sulfanyl]phenyl}acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{2-[(4-Chloro-3-fluorophenyl)sulfanyl]phenyl}acetonitrile is an organic compound characterized by the presence of a chloro-fluoro-substituted phenyl group attached to a sulfanylphenyl acetonitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(4-Chloro-3-fluorophenyl)sulfanyl]phenyl}acetonitrile typically involves the reaction of 4-chloro-3-fluorothiophenol with 2-bromoacetophenone under basic conditions to form the intermediate compound. This intermediate is then subjected to a nucleophilic substitution reaction with sodium cyanide to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
{2-[(4-Chloro-3-fluorophenyl)sulfanyl]phenyl}acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and catalytic hydrogenation are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, {2-[(4-Chloro-3-fluorophenyl)sulfanyl]phenyl}acetonitrile is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various heterocyclic compounds and pharmaceuticals .
Biology
The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents .
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its derivatives are evaluated for efficacy and safety in treating various diseases .
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for specialized applications .
Mecanismo De Acción
The mechanism of action of {2-[(4-Chloro-3-fluorophenyl)sulfanyl]phenyl}acetonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparación Con Compuestos Similares
Similar Compounds
- {2-[(4-Chloro-3-fluorophenyl)sulfanyl]phenyl}acetamide
- {2-[(4-Chloro-3-fluorophenyl)sulfanyl]phenyl}ethanol
- {2-[(4-Chloro-3-fluorophenyl)sulfanyl]phenyl}methanol
Uniqueness
{2-[(4-Chloro-3-fluorophenyl)sulfanyl]phenyl}acetonitrile is unique due to its specific substitution pattern and the presence of both chloro and fluoro groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
60810-64-2 |
|---|---|
Fórmula molecular |
C14H9ClFNS |
Peso molecular |
277.7 g/mol |
Nombre IUPAC |
2-[2-(4-chloro-3-fluorophenyl)sulfanylphenyl]acetonitrile |
InChI |
InChI=1S/C14H9ClFNS/c15-12-6-5-11(9-13(12)16)18-14-4-2-1-3-10(14)7-8-17/h1-6,9H,7H2 |
Clave InChI |
OMQHFMVDSMBRIA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CC#N)SC2=CC(=C(C=C2)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![7-Chloro[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14610982.png)
![N-{3-[(Butan-2-yl)oxy]phenyl}-2-iodobenzamide](/img/structure/B14610988.png)

![2-Methyl-3-[3-methyl-5-(4-methylphenoxy)pent-3-EN-1-YL]-2-pentyloxirane](/img/structure/B14611000.png)

![3-(Benzyloxy)-5-[(benzyloxy)methyl]-2,4-diethenylpyridine](/img/structure/B14611010.png)
